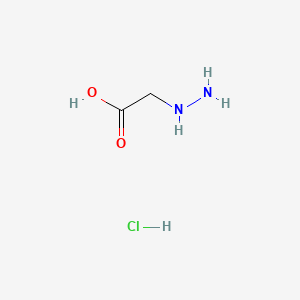

Hydrazinoacetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrazinoacetic acid hydrochloride (HAH) is an organic nitrogenous compound that has gained significant prominence in the scientific community due to its diverse applications. It has a molecular weight of 126.54 .

Molecular Structure Analysis

The molecular formula of Hydrazinoacetic acid hydrochloride is C2H7ClN2O2 . The average mass is 126.542 Da and the monoisotopic mass is 126.019608 Da .

Chemical Reactions Analysis

While specific chemical reactions involving Hydrazinoacetic acid hydrochloride are not detailed in the current literature, it’s important to note that drugs are often weak organic acids or weak organic bases, and their degree of ionization in solution is highly dependent on the pH .

Scientific Research Applications

Protein Chemical Synthesis

Hydrazinoacetic acid hydrochloride is used in the chemical synthesis of proteins. Protein or peptide hydrazides, which can be derived from hydrazinoacetic acid, are useful intermediates for protein chemical synthesis . They have been used in various applications in protein chemistry, with an emphasis on hydrazide-based native chemical ligation (NCL) .

Biosynthesis of Azaserine

Azaserine, a natural product containing a diazo group, exhibits anticancer activity. The biosynthetic pathway to azaserine involves hydrazinoacetic acid (HAA) synthesis . The putative azaserine biosynthetic gene (azs) cluster, which contains 21 genes, including those responsible for HAA synthesis, was discovered using bioinformatics analysis .

Fluorescent GPCR Ligands

Hydrazinoacetic acid hydrochloride can be used in the development of fluorescent GPCR ligands . These ligands have found various applications in cellular imaging and in the development of binding assays as replacements for radioligands .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that hydrazide chemistry has drawn attention in the field of protein chemical synthesis . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

Mode of Action

In protein chemistry, two types of reactions based on hydrazide reactivity are usually employed :

Biochemical Pathways

Hydrazinoacetic acid is reported in different biosynthetic pathways . It is proposed to be an intermediate in the biosynthesis of a complex natural compound s56-p1, isolated from Streptomyces lividans through heterologous expression . Flavin-dependent N-hydroxylating enzymes, which play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents, can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Result of Action

It’s known that peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

properties

IUPAC Name |

2-hydrazinylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2.ClH/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYWNFZYMDFVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazinoacetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)